molecular formula C18H15Cl2N3OS2 B12144935 N-(3,4-dichlorophenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide

N-(3,4-dichlorophenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide

Cat. No.: B12144935
M. Wt: 424.4 g/mol
InChI Key: SYDGKNKLJSHPJG-UHFFFAOYSA-N
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Description

This compound belongs to a class of tricyclic sulfanyl acetamide derivatives, characterized by a complex heterocyclic core (7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-tetraene) substituted with a methyl group at position 10 and a dichlorophenyl acetamide moiety.

Properties

Molecular Formula

C18H15Cl2N3OS2

Molecular Weight

424.4 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H15Cl2N3OS2/c1-9-21-17(16-11-3-2-4-14(11)26-18(16)22-9)25-8-15(24)23-10-5-6-12(19)13(20)7-10/h5-7H,2-4,8H2,1H3,(H,23,24)

InChI Key

SYDGKNKLJSHPJG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCC3)C(=N1)SCC(=O)NC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide typically involves multiple steps. The process begins with the preparation of the 3,4-dichloroaniline, which is then reacted with other reagents to form the final compound. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and yield while maintaining the purity of the compound. The use of advanced purification techniques, such as chromatography, is also common to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to optimize the yield and purity of the products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an amine or alcohol.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis focuses on three closely related compounds, emphasizing substituent effects, molecular properties, and inferred bioactivity.

Structural Modifications and Substituent Effects

Compound A : N-(3,4-dimethylphenyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide (CAS 618393-20-7)
  • Key Features :
    • Phenyl substituent: 3,4-dimethylphenyl (electron-donating methyl groups).
    • Core modification: Prop-2-enyl group at position 11.
    • Molecular formula: C₂₂H₂₃N₃O₂S₂; Molecular weight: 425.6 g/mol .
  • The prop-2-enyl group introduces unsaturation, possibly influencing conformational flexibility.
Compound B : N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-({12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetamide (CAS 690642-72-9)
  • Key Features: Phenyl substituent: 4-chlorophenyl attached to a thiadiazole ring. Core modification: Phenyl group at position 11. Molecular formula: Not explicitly stated, but inferred to include a thiadiazole moiety .
  • The 4-chlorophenyl group balances electronegativity and lipophilicity.
Compound C : N-ethyl-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide (CAS 733040-96-5)
  • Key Features :
    • Substituent: Ethyl group instead of aryl acetamide.
    • Molecular formula: C₁₆H₁₉N₃O₂S₂; Molecular weight: 349.5 g/mol.
    • Solubility: 37.5 µg/mL at pH 7.4 .
  • Higher solubility compared to aryl-substituted analogs suggests enhanced bioavailability.

Molecular Property Comparison

Property Target Compound (Dichlorophenyl) Compound A (Dimethylphenyl) Compound B (Thiadiazole) Compound C (Ethyl)
Molecular Weight Not provided 425.6 g/mol Not provided 349.5 g/mol
LogP (XLogP3) Not provided 4.8 Not provided Not provided
Hydrogen Bond Donors Not provided 1 Not provided Not provided
Solubility Not provided Not provided Not provided 37.5 µg/mL
Key Observations:
  • Molecular Weight : Compound C’s lower molecular weight (349.5 g/mol) aligns with Lipinski’s rule of five, suggesting better drug-likeness compared to Compound A (425.6 g/mol).
  • Solubility : Compound C’s measurable solubility (37.5 µg/mL) highlights the impact of simplifying substituents on bioavailability.

Inferred Bioactivity and SAR Trends

  • Electron-Withdrawing vs. Electron-Donating Groups :
    • The dichlorophenyl group in the target compound introduces strong electron-withdrawing effects, likely enhancing binding to targets requiring polar interactions (e.g., kinases or proteases). In contrast, Compound A’s dimethylphenyl group may favor hydrophobic binding pockets .
  • Core Flexibility :
    • Prop-2-enyl (Compound A) and phenyl (Compound B) substituents on the tricyclic core modulate conformational rigidity, affecting entropy-enthalpy trade-offs during binding .
  • Solubility-Bioavailability Trade-offs :
    • Compound C’s ethyl group improves solubility but may reduce target affinity due to decreased aromatic interactions .

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